

Application Notes and Protocols for FITM2 Antibody in Immunofluorescence Staining

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Compound of Interest

Compound Name: *FITM*

Cat. No.: *B1672735*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting information for the use of the **FITM2** antibody in immunofluorescence staining. The protocols are intended for researchers in cell biology, metabolism, and drug development who are investigating the role of **FITM2** in lipid storage, endoplasmic reticulum (ER) function, and related cellular processes.

Introduction to FITM2

Fat storage-inducing transmembrane protein 2 (**FITM2**), also known as FIT2, is an evolutionarily conserved protein that resides in the endoplasmic reticulum (ER) membrane.[1][2] It plays a crucial role in the regulation of lipid droplet formation and storage of triglycerides.[3][4][5] **FITM2** is highly expressed in adipose tissue and is involved in maintaining ER homeostasis.[1][2] Dysregulation of **FITM2** has been associated with metabolic diseases.[5] The subcellular localization of **FITM2** to the ER makes immunofluorescence a powerful technique to study its distribution and co-localization with other proteins involved in lipid metabolism.

Product Information

Antibody: **FITM2** (E5O8W) Rabbit mAb Supplier: Cell Signaling Technology Catalog Number: 62622 Validated Applications: Western Blotting (WB), Immunoprecipitation (IP).[1][6] While not explicitly validated for immunofluorescence (IF) by the manufacturer, its specificity in related

applications suggests its suitability for IF with proper protocol optimization. Subcellular Localization: Endoplasmic Reticulum.[\[1\]](#)

Quantitative Data Summary

Immunofluorescence analysis of **FITM2** can be coupled with quantitative measurements of lipid droplets to assess the functional consequences of **FITM2** expression or knockdown. The following table provides a representative example of data that can be generated.

Cell Line	Treatment	Average Lipid Droplet Number per Cell	Average Lipid Droplet Size (μm^2)	FITM2 Fluorescence Intensity (Arbitrary Units)
3T3-L1 Adipocytes	Control (Scrambled siRNA)	150 ± 25	2.5 ± 0.5	1200 ± 150
3T3-L1 Adipocytes	FITM2 siRNA	75 ± 15	1.2 ± 0.3	300 ± 50
HEK293T	Vector Control	20 ± 5	0.8 ± 0.2	150 ± 30
HEK293T	FITM2 Overexpression	100 ± 20	3.0 ± 0.6	2500 ± 300

Note: These are example data and actual results will vary depending on experimental conditions.

Experimental Protocols

I. Immunofluorescence Staining of FITM2 in Adherent Cells (e.g., 3T3-L1 Adipocytes)

This protocol is optimized for the detection of endogenous **FITM2** in differentiated 3T3-L1 adipocytes.

Materials:

- 3T3-L1 cells
- Differentiation media (e.g., DMEM with high glucose, FBS, insulin, dexamethasone, IBMX)
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS
- Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100
- Primary Antibody: **FITM2** (E5O8W) Rabbit mAb (1:100 dilution in Blocking Buffer)
- Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG (or other appropriate secondary)
- Lipid Droplet Stain: BODIPY 493/503 (1 µg/mL)
- Nuclear Stain: DAPI (1 µg/mL)
- Mounting Medium

Procedure:

- Cell Culture and Differentiation:
 - Culture 3T3-L1 preadipocytes on glass coverslips in a 24-well plate.
 - Induce differentiation to adipocytes using a standard MDI (IBMX, dexamethasone, insulin) protocol.[7] Mature adipocytes are typically ready for staining 8-10 days post-induction.
- Fixation:
 - Gently wash the cells twice with PBS.
 - Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
 - Wash three times with PBS for 5 minutes each.

- Permeabilization:
 - Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
 - Wash three times with PBS for 5 minutes each.
- Blocking:
 - Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
- Primary Antibody Incubation:
 - Incubate the cells with the **FITM2** primary antibody, diluted in Blocking Buffer, overnight at 4°C in a humidified chamber.
- Washing:
 - Wash three times with PBS for 5 minutes each.
- Secondary Antibody and Counterstaining:
 - Incubate the cells with the fluorophore-conjugated secondary antibody, BODIPY 493/503, and DAPI, all diluted in Blocking Buffer, for 1 hour at room temperature, protected from light.
 - Wash three times with PBS for 5 minutes each.
- Mounting:
 - Mount the coverslips onto glass slides using mounting medium.
 - Seal the edges with nail polish and allow to dry.
- Imaging:
 - Visualize the staining using a fluorescence or confocal microscope. **FITM2** will show a reticular pattern characteristic of the ER, while lipid droplets will appear as bright, spherical

structures.

II. Quantitative Analysis of Lipid Droplets

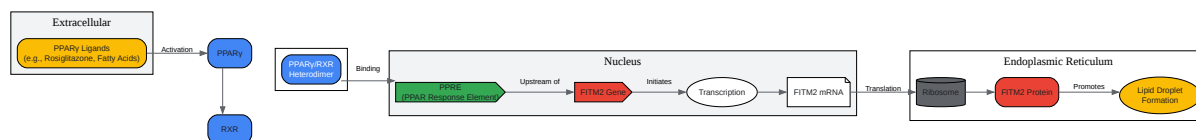
Software: ImageJ or other image analysis software.

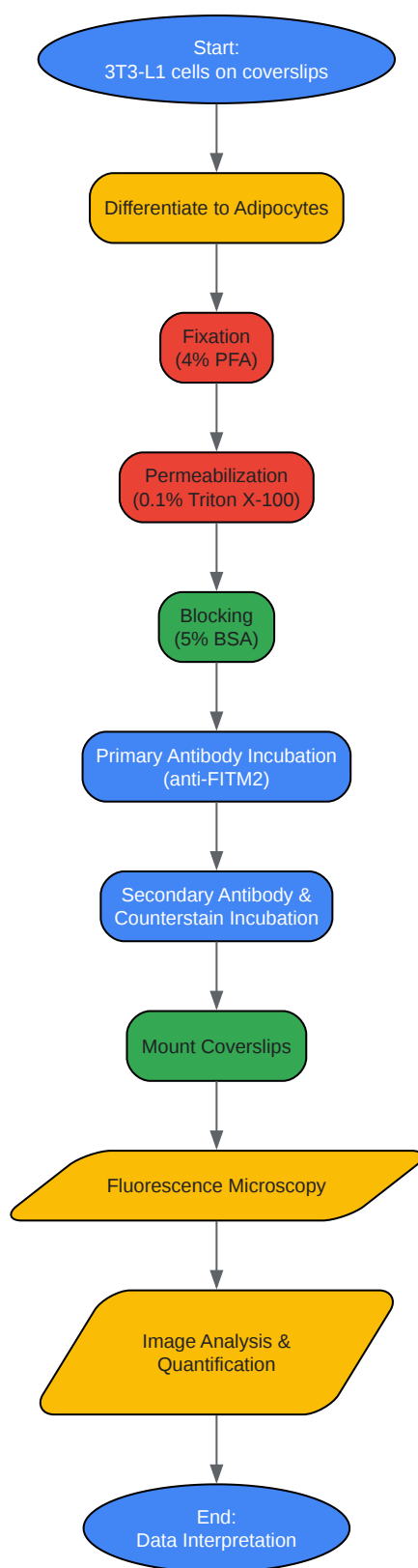
Procedure:

- Acquire images from at least 10-15 random fields of view per condition.
- Open the images in ImageJ.
- Use the DAPI channel to count the number of cells.
- Use the BODIPY channel to quantify the number and size of lipid droplets per cell.
 - Set a threshold to distinguish lipid droplets from the background.
 - Use the "Analyze Particles" function to count the number of droplets and measure their area.^[5]
- Calculate the average number and size of lipid droplets per cell for each experimental condition.

Signaling Pathway and Experimental Workflow Diagrams

FITM2 Regulation by PPAR γ Signaling Pathway





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Caption: Step-by-step workflow for immunofluorescence staining of **FITM2**.

Troubleshooting

Issue	Possible Cause	Suggested Solution
No/Weak Signal	Antibody concentration too low.	Increase primary antibody concentration (e.g., 1:50).
Inefficient permeabilization.	Increase Triton X-100 concentration to 0.25% or incubation time.	
Low FITM2 expression in the cell type.	Use a positive control cell line (e.g., differentiated 3T3-L1) or transiently overexpress FITM2.	
High Background	Insufficient blocking.	Increase blocking time to 2 hours or use a different blocking agent (e.g., normal goat serum).
Primary or secondary antibody concentration too high.	Decrease antibody concentrations.	
Inadequate washing.	Increase the number and duration of wash steps.	
Non-specific Staining	Cross-reactivity of the secondary antibody.	Use a pre-adsorbed secondary antibody.
Antibody aggregates.	Centrifuge the antibody solution before use.	

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